H4 Receptor Affinity: Unsubstituted Indole vs. Benzimidazole Scaffold
In a head-to-head study, the unsubstituted indole scaffold of 2-(piperazin-1-ylcarbonyl)-1H-indole (compound 8) demonstrates significantly higher affinity for the human histamine H4 receptor compared to its benzimidazole analog (compound 40). The Ki for compound 8 is 4 nM, while compound 40 has a Ki of 26 nM, representing a 6.5-fold difference [1]. The study further notes that benzimidazole series compounds are typically 5-10 fold less potent than their indole counterparts [1].
| Evidence Dimension | Binding Affinity (Ki) at Human Histamine H4 Receptor |
|---|---|
| Target Compound Data | Ki = 4 nM (2-(piperazin-1-ylcarbonyl)-1H-indole, compound 8) |
| Comparator Or Baseline | Ki = 26 nM (Benzimidazole analog, compound 40) |
| Quantified Difference | 6.5-fold higher affinity for the target compound |
| Conditions | Competitive radioligand binding assay using [³H]histamine on human H4 receptor expressed in SK-N-MC cells. |
Why This Matters
This 6.5-fold difference in target engagement potency is critical for researchers aiming to maximize receptor occupancy at lower compound concentrations, reducing off-target effects and improving assay sensitivity in cellular models of inflammation.
- [1] Venable, J. D., et al. Preparation and biological evaluation of indole, benzimidazole, and thienopyrrole piperazine carboxamides: potent human histamine h(4) antagonists. J Med Chem. 2005;48(26):8289-98. View Source
